Cas no 2038-24-6 (N-butyl-1-propanimine)
N-butyl-1-propanimine structure
Product Name:N-butyl-1-propanimine
Numero CAS:2038-24-6
MF:C7H15N
MW:113.200701951981
CID:1393607
PubChem ID:12510988
Update Time:2025-04-20
N-butyl-1-propanimine Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-butyl-1-propanimine
- 4,5-Dithianonane
- butyl-propyl-disulfane
- N-butyl-propanaldimine
- AG-G-85109
- butyl-propyliden-amine
- n-Propyl n-butyl disulphide
- N-propylidenebutylamine
- AC1LAWXW
- N-propylidene-1-butanamine
- Butyl propyl disulfide
- UNII-SO4Z6HE5LA
- n-Propyl-n-butyldisulfid
- Disulfide, butyl propyl
- 1-butyl 1-propyl disulfide
- Propyl n-butyl disulfide
- Butyl-propyliden-amin
- N-Propyliden-butylamin
- Propionaldehyd-butylimin
- 4,5-Dithianonane; butyl-propyl-disulfane; N-butyl-propanaldimine; AG-G-85109; butyl-propyliden-amine; n-Propyl n-butyl disulphide; N-propylidenebutylamine; AC1LAWXW; N-propylidene-1-butanamine; Butyl propyl disulfide; UNII-SO4Z6HE5LA; n-Propyl-n-butyldisulfid; Disulfide, butyl propyl; 1-butyl 1-propyl disulfide; Propyl n-butyl disulfide; propyl n-butyl disulfide; Butyl-propyliden-amin; N-Propyliden-butylamin; Propionaldehyd-butylimin;
- SCHEMBL9292144
- 2038-24-6
- DB-210060
- SCHEMBL12973119
- SCHEMBL7878178
-
- Inchi: 1S/C7H15N/c1-3-5-7-8-6-4-2/h6H,3-5,7H2,1-2H3/b8-6+
- Chiave InChI: BXFLCAZUAUSMSQ-SOFGYWHQSA-N
- Sorrisi: N(=C/CC)\CCCC
Proprietà calcolate
- Massa esatta: 113.12055
- Massa monoisotopica: 113.120449483g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 8
- Conta legami ruotabili: 4
- Complessità: 57.4
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.6
- Superficie polare topologica: 12.4Ų
Proprietà sperimentali
- Densità: 0.766
- Punto di ebollizione: 159.779°C at 760 mmHg
- Punto di infiammabilità: 41.613°C
- Indice di rifrazione: 1.421
- PSA: 12.36
N-butyl-1-propanimine Letteratura correlata
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
2038-24-6 (N-butyl-1-propanimine) Prodotti correlati
- 4853-56-9(butyl(butylidene)amine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti